An In-Depth Technical Guide to 3,4-Diaminobenzenethiol: Structure, Properties, and Applications
An In-Depth Technical Guide to 3,4-Diaminobenzenethiol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3,4-Diaminobenzenethiol, a versatile molecule at the intersection of aromatic chemistry, amine reactivity, and thiol functionality. We will delve into its core chemical properties, structural intricacies, and key applications, offering insights grounded in established scientific principles and experimental validation. This document is designed to be a practical resource for professionals in research and development, providing both foundational knowledge and actionable protocols.
Molecular Structure and Identification
3,4-Diaminobenzenethiol, also known as 1,2-diamino-4-mercaptobenzene, is a trifunctional aromatic compound. Its structure features a benzene ring substituted with two adjacent amino (-NH₂) groups and a thiol (-SH) group. This unique arrangement of electron-donating amino groups ortho to each other, and para to a nucleophilic thiol group, dictates its distinct chemical behavior and wide-ranging utility.
Key Identifiers:
-
IUPAC Name: 4,5-diaminobenzenethiol[1]
Physicochemical Properties
The physical and chemical properties of 3,4-Diaminobenzenethiol are influenced by the interplay of its functional groups, which allow for hydrogen bonding and dictate its polarity and reactivity. While experimental data for this specific isomer is not widely published, we can infer properties based on related compounds like aminothiophenols.
| Property | Value | Source/Comment |
| Melting Point | 37-42 °C | [3] (Data for 4-Aminothiophenol, likely similar) |
| Boiling Point | 140-145 °C at 16 mmHg | [3] (Data for 4-Aminothiophenol, likely similar) |
| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane; sparingly soluble in water. | [4] (General solubility for aminothiophenols) |
| pKa | Not explicitly found for 3,4-diamino isomer. Thiophenol pKa is ~6.6, and aniline pKa is ~4.6. The presence of multiple amino groups will influence these values. | |
| Appearance | Off-white to light brown solid. | [4] (Typical appearance for aminothiophenols) |
| Odor | Unpleasant, sulfide-like. | [4] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 3,4-Diaminobenzenethiol. Below are the expected spectroscopic signatures based on its functional groups.
Infrared (IR) Spectroscopy
The IR spectrum of 3,4-Diaminobenzenethiol will exhibit characteristic absorption bands corresponding to its functional groups.
-
N-H Stretching: Two distinct bands in the region of 3400-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the primary amine groups.[2]
-
S-H Stretching: A weak absorption band around 2600-2550 cm⁻¹ is characteristic of the thiol group.
-
Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.
-
C=C Aromatic Ring Stretching: Bands in the 1600-1450 cm⁻¹ region.
-
N-H Bending: A band around 1620 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the protons. The aromatic region will show a complex splitting pattern due to the three adjacent protons on the benzene ring. The chemical shifts of the amine and thiol protons can vary depending on the solvent and concentration due to hydrogen bonding and exchange.
¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring, with their chemical shifts influenced by the attached functional groups. Carbons attached to nitrogen and sulfur will be deshielded and appear at a lower field.
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) at m/z = 140. The fragmentation pattern will be influenced by the stability of the resulting fragments, with potential losses of NH₂, SH, and HCN.
Chemical Reactivity and Mechanisms
The reactivity of 3,4-Diaminobenzenethiol is governed by its three functional groups: the o-phenylenediamine moiety and the thiol group.
Reactivity of the o-Phenylenediamine Moiety
The two adjacent amino groups make this molecule an excellent precursor for the synthesis of heterocyclic compounds, most notably benzimidazoles. The reaction proceeds via condensation with aldehydes or carboxylic acids.
Reaction with Aldehydes: The reaction with an aldehyde typically involves the initial formation of a Schiff base with one of the amino groups, followed by an intramolecular cyclization and subsequent oxidation (or dehydration) to form the stable aromatic benzimidazole ring system.
Reactivity of the Thiol Group
The thiol group is a potent nucleophile and is susceptible to oxidation.
-
Nucleophilic Reactions: The thiolate anion, formed under basic conditions, can participate in nucleophilic substitution and addition reactions.
-
Oxidation: The thiol group can be readily oxidized to form a disulfide (-S-S-) linkage, particularly in the presence of mild oxidizing agents or even air. Further oxidation can lead to sulfonic acids.
Dual Reactivity: Synthesis of Benzothiazoles
While the o-phenylenediamine moiety leads to benzimidazoles, the presence of an amino group ortho to a thiol group (as in 2-aminothiophenol) is the classic precursor for benzothiazoles. Although 3,4-Diaminobenzenethiol has a different substitution pattern, reactions involving both the thiol and an adjacent amino group can potentially lead to thiazole-fused systems under specific conditions. For instance, reaction with an aldehyde could theoretically proceed via initial attack of the thiol, followed by cyclization involving one of the amino groups.
Applications in Research and Development
The unique trifunctional nature of 3,4-Diaminobenzenethiol makes it a valuable tool in several scientific domains.
Nanomaterial Functionalization and Sensing
A prominent application of 3,4-Diaminobenzenethiol is in the functionalization of gold nanoparticles (AuNPs).[5] The thiol group provides a strong anchor to the gold surface, while the amino groups are available for further interactions. This has been effectively utilized in the development of colorimetric sensors, for example, for the detection of copper (II) ions in aqueous solutions.[2] The coordination of copper ions with the amino groups on the nanoparticle surface induces aggregation, leading to a visible color change.[5]
Synthesis of Heterocyclic Compounds
As detailed in the reactivity section, 3,4-Diaminobenzenethiol is a key building block for synthesizing substituted benzimidazoles. These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.
Analytical Derivatization Agent
The amino groups of 3,4-Diaminobenzenethiol can react with carbonyl compounds, such as aldehydes, to form stable derivatives. This reaction can be exploited in analytical chemistry, particularly in chromatography, to enhance the detection of aldehydes. Derivatization can improve the chromatographic properties of the analytes and introduce a chromophore or fluorophore for more sensitive detection.
Experimental Protocols
Synthesis of 3,4-Diaminobenzenethiol
An improved synthesis of 3,4-Diaminobenzenethiol has been reported, which can be adapted for laboratory use.[2] A common synthetic route involves the reduction of a nitro-substituted precursor. For instance, the reduction of 4-amino-3-nitrobenzenethiol would yield the desired product.
Illustrative Protocol for Nitro Group Reduction:
-
Dissolution: Dissolve the starting material (e.g., 4-amino-3-nitrobenzenethiol) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of a reduction catalyst, such as palladium on carbon (Pd/C) or Raney nickel.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 3,4-Diaminobenzenethiol.
Causality: The catalytic hydrogenation provides a clean and efficient method for the reduction of the nitro group to an amine without affecting the other functional groups. The choice of solvent is crucial for dissolving the starting material and ensuring efficient contact with the catalyst.
Protocol for Aldehyde Derivatization for HPLC Analysis
This protocol outlines a general procedure for the derivatization of aldehydes using 3,4-Diaminobenzenethiol for subsequent HPLC-UV analysis.
-
Sample Preparation: Prepare a solution of the aldehyde-containing sample in a suitable solvent (e.g., acetonitrile).
-
Derivatization Reaction:
-
In a vial, mix the sample solution with an excess of a 3,4-Diaminobenzenethiol solution in a suitable buffer (e.g., borate buffer, pH 8-9).
-
The reaction can be promoted by gentle heating (e.g., 60 °C) for a specific duration (e.g., 30-60 minutes). The optimal conditions should be determined empirically.
-
-
Reaction Quenching: Cool the reaction mixture to room temperature.
-
HPLC Analysis:
-
Inject an aliquot of the derivatized sample into an HPLC system equipped with a suitable reverse-phase column (e.g., C18) and a UV detector.
-
The mobile phase will typically consist of a gradient of an organic solvent (e.g., acetonitrile or methanol) and water.
-
Monitor the elution of the derivatized aldehyde at a wavelength where the benzimidazole derivative has strong absorbance.
-
Self-Validation: The protocol's robustness can be validated by running a blank (reagents without the aldehyde), a standard solution of the aldehyde to determine the retention time and response factor, and spiking a known amount of the aldehyde into a sample matrix to assess recovery.
Safety and Handling
3,4-Diaminobenzenethiol and related aminothiophenols are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Causes severe skin burns and eye damage.[6][7] Harmful if swallowed or inhaled.[6] Possesses a strong, unpleasant odor.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors.[7] Prevent contact with skin and eyes.[7] Keep away from heat and open flames.[7]
-
First Aid:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.[6]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[6]
-
Inhalation: Move to fresh air.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] In all cases of exposure, seek immediate medical attention.[6]
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[7]
Conclusion
3,4-Diaminobenzenethiol is a molecule with a rich chemical profile, offering a trifecta of reactivity through its o-phenylenediamine and thiol functionalities. Its utility spans from the synthesis of complex heterocyclic scaffolds for drug discovery to the functionalization of nanomaterials for advanced sensing applications. A thorough understanding of its structure, properties, and reactivity, as outlined in this guide, is paramount for its effective and safe utilization in research and development.
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